2-((1-Benzyl-3-hydroxypiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
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Overview
Description
2-((1-Benzyl-3-hydroxypiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperidine ring, a benzyl group, and a dimethoxyindanone moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Benzyl-3-hydroxypiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a Mannich reaction, where an amine, formaldehyde, and a ketone are reacted to form the piperidine ring.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Formation of the Indanone Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-((1-Benzyl-3-hydroxypiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the indanone moiety can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy groups under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-((1-Benzyl-3-hydroxypiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-methylpiperidin-3-ol: Shares the piperidine and benzyl moieties but lacks the indanone structure.
5,6-Dimethoxyindan-1-one: Contains the indanone moiety but lacks the piperidine and benzyl groups.
Uniqueness
2-((1-Benzyl-3-hydroxypiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is unique due to its combination of the piperidine, benzyl, and indanone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H29NO4 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[(1-benzyl-3-hydroxypiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C24H29NO4/c1-28-22-12-18-11-19(24(27)20(18)13-23(22)29-2)10-17-8-9-25(15-21(17)26)14-16-6-4-3-5-7-16/h3-7,12-13,17,19,21,26H,8-11,14-15H2,1-2H3 |
InChI Key |
VTWOVSUOYODNRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3O)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
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